REACTION_CXSMILES
|
[C:1]([O:11]CC(N)CC)(=[O:10])[C@H:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].C(OCC(N)CC)(=O)[C@@H](C1C=CC=CC=1)O.[OH-].[K+]>>[C:1]([OH:11])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3] |f:2.3|
|
Name
|
mixture
|
Quantity
|
2.4 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2-amino-1-butanol L-(+)-mandelate
|
Quantity
|
2.25 mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)C1=CC=CC=C1)(=O)OCC(CC)N
|
Name
|
(-)-2-amino-1-butanol D-(-)-mandelate
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)OCC(CC)N
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor
|
Type
|
CUSTOM
|
Details
|
obtained from resolution B
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
αD25°C. of +24.7° ("as is", 10 cm cell)
|
Type
|
TEMPERATURE
|
Details
|
The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:11]CC(N)CC)(=[O:10])[C@H:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].C(OCC(N)CC)(=O)[C@@H](C1C=CC=CC=1)O.[OH-].[K+]>>[C:1]([OH:11])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3] |f:2.3|
|
Name
|
mixture
|
Quantity
|
2.4 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2-amino-1-butanol L-(+)-mandelate
|
Quantity
|
2.25 mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)C1=CC=CC=C1)(=O)OCC(CC)N
|
Name
|
(-)-2-amino-1-butanol D-(-)-mandelate
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)OCC(CC)N
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor
|
Type
|
CUSTOM
|
Details
|
obtained from resolution B
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
αD25°C. of +24.7° ("as is", 10 cm cell)
|
Type
|
TEMPERATURE
|
Details
|
The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:11]CC(N)CC)(=[O:10])[C@H:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].C(OCC(N)CC)(=O)[C@@H](C1C=CC=CC=1)O.[OH-].[K+]>>[C:1]([OH:11])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3] |f:2.3|
|
Name
|
mixture
|
Quantity
|
2.4 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2-amino-1-butanol L-(+)-mandelate
|
Quantity
|
2.25 mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)C1=CC=CC=C1)(=O)OCC(CC)N
|
Name
|
(-)-2-amino-1-butanol D-(-)-mandelate
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)OCC(CC)N
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor
|
Type
|
CUSTOM
|
Details
|
obtained from resolution B
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
αD25°C. of +24.7° ("as is", 10 cm cell)
|
Type
|
TEMPERATURE
|
Details
|
The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |